- Enantiospecific Syntheses of (+)-Goniofufurone, (+)-7-epi-Goniofufurone, (+)-Goniobutenolide A, (-)-Goniobutenolide B, (+)-Goniopypyrone, (+)-Altholactone, (+)-Goniotriol, and (+)-7-Acetylgoniotriol, Journal of Organic Chemistry, 1995, 60(10), 3121-30
Cas no 96405-62-8 (Goniotriol)
Goniotriol structure
Product Name:Goniotriol
Numero CAS:96405-62-8
MF:C13H14O5
MW:250.247264385223
CID:807237
PubChem ID:125950
Update Time:2024-12-09
Goniotriol Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-xylo-Hept-2-enonicacid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-
- Goniotriol
- (+)-Goniotriol
- (7R)-2,3-Dideoxy-7-C-phenyl-D-xylohept-2-enonic acid delta-lactone
- [ "" ]
- (2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one
- FS-9403
- CS-0024536
- 6-(7,8-Dihydro-7,8-dihydroxystyryl)-5,6-dihydro-5-hydroxy-2-pyrone
- HY-N3969
- 2H-Pyran-2-one, 6-(1,2-dihydroxy-2-phenylethyl)-5,6-dihydro-5-hydroxy-, (5S-(5alpha,6alpha(1S*,2S*)))-
- CHEMBL482598
- DTXSID501317251
- 96405-62-8
- AKOS040762825
- D-xylo-Hept-2-enonic acid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-
- (5S,6R)-6-[(1R,2R)-1,2-DIHYDROXY-2-PHENYLETHYL]-5-HYDROXY-5,6-DIHYDROPYRAN-2-ONE
- (2R,3S)-2-((1R,2R)-1,2-dihydroxy-2-phenylethyl)-3-hydroxy-2,3-dihydropyran-6-one
- DA-53675
-
- Inchi: 1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1
- Chiave InChI: AWCDBKHWVKLXEE-WKSBVSIWSA-N
- Sorrisi: [C@@H]([C@@H]1OC(=O)C=C[C@@H]1O)(O)[C@@H](C1C=CC=CC=1)O
Proprietà calcolate
- Massa esatta: 250.08412354g/mol
- Massa monoisotopica: 250.08412354g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 321
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 87Ų
- XLogP3: 0.4
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.4±0.1 g/cm3
- Punto di ebollizione: 554.8±50.0 °C at 760 mmHg
- Punto di infiammabilità: 218.0±23.6 °C
- Indice di rifrazione: 1.63
- PSA: 86.99000
- LogP: -0.07660
- Pressione di vapore: 0.0±1.6 mmHg at 25°C
Goniotriol Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Goniotriol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | G766773-1mg |
Goniotriol |
96405-62-8 | 1mg |
$442.00 | 2023-05-18 | ||
| TRC | G766773-5mg |
Goniotriol |
96405-62-8 | 5mg |
$1866.00 | 2023-05-18 | ||
| TRC | G766773-10mg |
Goniotriol |
96405-62-8 | 10mg |
$3106.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G93260-5mg |
Goniotriol |
96405-62-8 | ,HPLC≥98% | 5mg |
¥4640.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5657-5 mg |
Goniotriol |
96405-62-8 | 5mg |
¥4465.00 | 2022-02-28 | ||
| TargetMol Chemicals | TN5657-5 mg |
Goniotriol |
96405-62-8 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
| TargetMol Chemicals | TN5657-1 mL * 10 mM (in DMSO) |
Goniotriol |
96405-62-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
| A2B Chem LLC | AI65279-5mg |
Goniotriol |
96405-62-8 | 98.0% | 5mg |
$577.00 | 2024-07-18 | |
| TargetMol Chemicals | TN5657-5mg |
Goniotriol |
96405-62-8 | 5mg |
¥ 3230 | 2024-07-20 | ||
| TargetMol Chemicals | TN5657-1 ml * 10 mm |
Goniotriol |
96405-62-8 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 |
Goniotriol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Acetonitrile ; 2 d, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Stereoselective synthesis of (+)-goniodiol, (+)-goniotriol, (-)-goniofupyrone, and (+)-altholactone using a catalytic asymmetric hetero-Diels-Alder/allylboration approach, European Journal of Organic Chemistry, 2008, (29), 4900-4907
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Julia-Colonna asymmetric epoxidation of furyl styryl ketone as a route to intermediates to naturally-occurring styryl lactones, Journal of the Chemical Society, 1999, (2), 103-105
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Concise syntheses of novel styryl lactones, (+)-goniofufurone, (+)-goniopypyrone, (+)-goniotriol, (+)-8-acetylgoniotriol, and (+)-altholactone, Synlett, 1993, (9), 653-5
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran , Water
Riferimento
- Asymmetric total synthesis of (+)-goniotriol and (+)-goniofufurone, Tetrahedron, 1995, 51(5), 1429-36
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Riferimento
- Stereocontrolled syntheses of novel styryl lactones, (+)-goniodiol, (+)-goniotriol, (+)-8-acetylgoniotriol, (+)-goniofufurone, (+)-9-deoxygoniopypyrone, (+)-goniopypyrone, and (+)-altholactone from common intermediates and cytotoxicity of their congeners, Tetrahedron, 1999, 55(9), 2493-2514
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 0 °C; 1.5 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Stereoselective Total Synthesis of Bioactive Styryllactones (+)-Goniofufurone, (+)7-epi-Goniofufurone, (+)-Goniopypyrone, (+)-Goniotriol, (+)-Altholactone, and (-)-Etharvensin, Journal of Organic Chemistry, 2008, 73(1), 2-11
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Riferimento
- Synthesis of (+)-goniopypyrone and (+)-goniotriol using Pd-catalyzed carbonylation, Tetrahedron Letters, 2019, 60(36),
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Total synthesis of antitumor Goniothalamus styryllactones, Tetrahedron, 1999, 55(45), 13011-13028
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Stereoselective Syntheses of (+)-Goniotriol, (+)-8-Acetylgoniotriol, (+)-Goniodiol, (+)-9-Deoxygoniopypyrone, (+)-Altholactone, and (-)-Goniofupyrone, Journal of Organic Chemistry, 1997, 62(19), 6619-6626
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Total synthesis of (-)-goniopypyrone, Chinese Journal of Chemistry, 1993, 11(5), 479-80
Goniotriol Raw materials
- 2H-Pyran-3(6H)-one, 2-(2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl)-6-hydroxy-, [2S-[2α(4S*,5S*),6α]]-
- D-xylo-Hept-2-enonic acid, 2,3-dideoxy-4,6-bis-O-(methoxymethyl)-7-C-phenyl-, δ-lactone, (7R)-
Goniotriol Preparation Products
Goniotriol Letteratura correlata
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
96405-62-8 (Goniotriol) Prodotti correlati
- 96422-53-6(2H-Pyran-2-one,6-[(1R,2R)-1-(acetyloxy)-2-hydroxy-2-phenylethyl]-5,6-dihydro-, (6R)-)
- 96422-52-5(Goniodiol)
- 136778-40-0(Goniodiol diacetate)
- 144429-71-0(2H-Pyran-2-one, 6-[2-(acetyloxy)-1-hydroxy-2-phenylethyl]-5,6-dihydro-,[6R*(1S*,2R*)]-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti